2,4,4-Trimethyl-1-pentene 2,4,4-Trimethyl-1-pentene 2,4,4-Trimethyl-1-pentene is a α-alkene. It is the main dimeric product of isobutene. Ozonolysis of 2,4,4-trimethyl-1-pentene has been investigated in a flow reactor under pseudo-first-order conditions. Hydrocracking (HCG) of 2,4,4-trimethyl-1-pentene has been employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts. Liquid phase oxidation of 2,4,4-trimethyl-1-pentene with molecular xygen afforded epoxides and hydrogen peroxides.
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.
Brand Name: Vulcanchem
CAS No.: 107-39-1
VCID: VC21003545
InChI: InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
SMILES: CC(=C)CC(C)(C)C
Molecular Formula: C8H16
H2C=C(CH3)CH2C(CH3)3
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight: 112.21 g/mol

2,4,4-Trimethyl-1-pentene

CAS No.: 107-39-1

Cat. No.: VC21003545

Molecular Formula: C8H16
H2C=C(CH3)CH2C(CH3)3
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

2,4,4-Trimethyl-1-pentene - 107-39-1

Specification

Description 2,4,4-Trimethyl-1-pentene is a α-alkene. It is the main dimeric product of isobutene. Ozonolysis of 2,4,4-trimethyl-1-pentene has been investigated in a flow reactor under pseudo-first-order conditions. Hydrocracking (HCG) of 2,4,4-trimethyl-1-pentene has been employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts. Liquid phase oxidation of 2,4,4-trimethyl-1-pentene with molecular xygen afforded epoxides and hydrogen peroxides.
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.
CAS No. 107-39-1
Molecular Formula C8H16
H2C=C(CH3)CH2C(CH3)3
C8H16
CH3C(CH3)=CHC(CH3)3
C8H16
Molecular Weight 112.21 g/mol
IUPAC Name 2,4,4-trimethylpent-1-ene
Standard InChI InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3
Standard InChI Key FXNDIJDIPNCZQJ-UHFFFAOYSA-N
SMILES CC(=C)CC(C)(C)C
Canonical SMILES CC(=C)CC(C)(C)C
Boiling Point 214.7 °F at 760 mm Hg (USCG, 1999)
101.2 °C
101.4 °C
101 °C
104 °C
Colorform Colorless liquid
Flash Point 35 °F (est.) (USCG, 1999)
23 °F (-5 °C)
-5 °C
1.7 °C o.c.
Melting Point -136.3 °F (USCG, 1999)
-93.5 °C
-93 °C
-106 °C

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